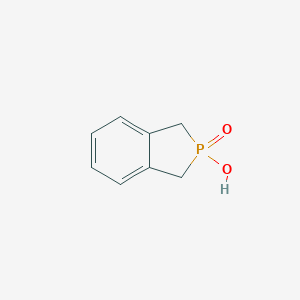
2-Hydroxyisophosphindoline-2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyisophosphindoline-2-oxide is a chemical compound with the molecular formula C8H9O2P. It is also known as 2,3-Dihydro-2-hydroxy-1H-isophosphindoline 2-oxide. This compound is characterized by its unique structure, which includes a phosphindoline ring with a hydroxyl group and an oxide group attached. It has a melting point of 156-158°C and a predicted boiling point of 458.8±35.0°C .
Méthodes De Préparation
The synthesis of 2-Hydroxyisophosphindoline-2-oxide typically involves the reaction of a phosphinic derivative with an alkyne derivative in the presence of a rhodium (Rh) or ruthenium (Ru) catalyst and an oxidant . This intramolecular annulation process is efficient and yields the desired product with high purity. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-Hydroxyisophosphindoline-2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield reduced phosphindoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4).
Applications De Recherche Scientifique
2-Hydroxyisophosphindoline-2-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 2-Hydroxyisophosphindoline-2-oxide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or interacting with cellular receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
2-Hydroxyisophosphindoline-2-oxide can be compared with other similar compounds, such as 2-oxindole and related heterocycles. These compounds share structural similarities but differ in their chemical properties and biological activities. For example, 2-oxindole is known for its role in the synthesis of natural products and pharmaceuticals, while this compound has unique applications in both chemistry and biology .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and medical researchers alike.
Propriétés
Formule moléculaire |
C8H9O2P |
|---|---|
Poids moléculaire |
168.13 g/mol |
Nom IUPAC |
2-hydroxy-1,3-dihydroisophosphindole 2-oxide |
InChI |
InChI=1S/C8H9O2P/c9-11(10)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H,9,10) |
Clé InChI |
XSEQOZWTNIHWPI-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2CP1(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


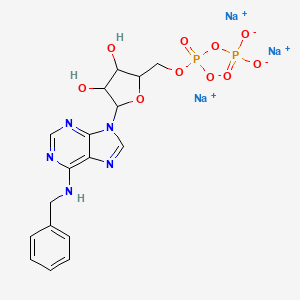

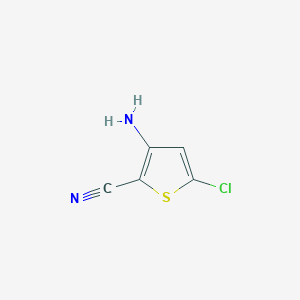

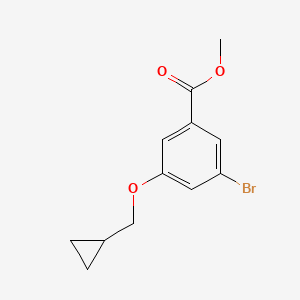
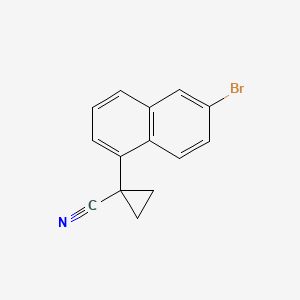
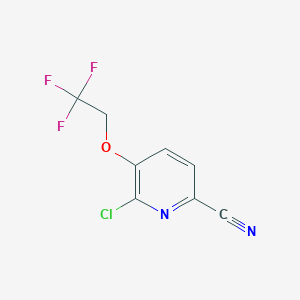




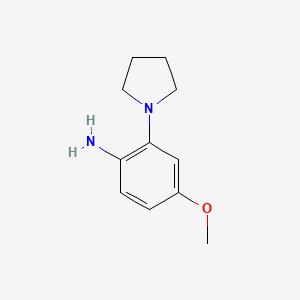

![N-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12075990.png)
